(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S3/c1-2-5-20-10-4-3-8(26(18,22)23)6-11(10)24-15(20)19-14(21)9-7-12(16)25-13(9)17/h2-4,6-7H,1,5H2,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBIPCEIGHCAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a sulfonamide group and a thiazole ring, suggest potential interactions with various biological targets. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S₃ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-55-3 |
This compound's structure includes an allyl substituent and a sulfonamide moiety, which are known to influence its biological properties significantly.
Antimicrobial Activity
The sulfonamide group is recognized for its antibacterial properties. Studies have indicated that compounds with similar structures exhibit significant efficacy against various bacterial strains. For instance, the compound has shown promise against:
- Candida albicans
- Cryptococcus neoformans
- Several phytopathogens including Rhizoctonia solani and Fusarium oxysporum .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | Activity Level |
|---|---|---|
| S-Ethyl thioglycoluril | Candida albicans | High |
| S-Methyl thioglycoluril | Rhizoctonia solani | Moderate |
| (Z)-N-(3-allyl-6-sulfamoyl...) | Cryptococcus neoformans | Significant |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its effects on various cancer cell lines, including leukemia and breast cancer cells.
Table 2 provides an overview of its anticancer activity against selected cell lines:
| Cell Line | IC₅₀ (μM) | Effectiveness (%) |
|---|---|---|
| HL-60 (Leukemia) | 10 | 45.58 |
| MDA-MB-435 (Melanoma) | 15 | 35.00 |
| MCF-7 (Breast Cancer) | 12 | 40.00 |
These results indicate that the compound possesses selective cytotoxicity, making it a candidate for further development in cancer therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
- Disruption of Cell Membranes : The thiazole ring may interact with membrane components, leading to increased permeability and cell lysis in microbial cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies
A notable study evaluated the compound's efficacy in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent .
Another study focused on its anticancer effects, revealing that treatment with the compound led to reduced tumor size in xenograft models, supporting its use in future clinical applications .
Q & A
Q. What are the standard synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide?
The synthesis typically involves:
- Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under basic conditions to form the benzo[d]thiazole scaffold .
- Allylation : Introduction of the allyl group via nucleophilic substitution or coupling reactions, often using allyl bromide in polar aprotic solvents (e.g., DMF) .
- Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfamoyl group at position 6 of the thiazole ring .
- Carboxamide coupling : Activation of the carboxylic acid group (e.g., using HATU or EDC) for condensation with the thiazole intermediate . Purity is ensured via HPLC or column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., allyl group at N3, sulfamoyl at C6) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₁₈H₁₅Cl₂N₃O₃S₂) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfamoyl) .
- HPLC : Monitors reaction progress and purity (>95% purity required for biological assays) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize:
- Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting dihydropteroate synthase (folate pathway) due to sulfamoyl group activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Maintain 0–5°C during sulfamoylation to minimize side reactions .
- Solvent selection : Use DMF for allylation to enhance nucleophilicity; switch to dichloromethane for acid-sensitive steps .
- Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling if introducing aryl groups .
- Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .
Q. How can contradictions in biological activity data across studies be resolved?
- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) .
- Assay variability : Compare results across multiple cell lines (e.g., primary vs. immortalized) to identify cell-type-specific effects .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation kinetics .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to dihydropteroate synthase (PDB: 1AJ7) .
- Molecular Dynamics (MD) simulations : GROMACS for 100-ns trajectories to evaluate binding stability in solvated environments .
- QSAR modeling : Train models on analogues to correlate substituent electronegativity with antibacterial activity .
Q. What strategies enhance bioactivity through structural modification?
- Functional group substitution : Replace 2,5-dichlorothiophene with electron-withdrawing groups (e.g., CF₃) to boost electrophilicity .
- Stereochemical tuning : Synthesize (E)-isomers to compare activity and identify conformation-dependent mechanisms .
- Prodrug design : Introduce ester moieties at the carboxamide group to improve membrane permeability .
Q. How can compound instability during biological assays be addressed?
- pH adjustment : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfamoyl group .
- Inert atmosphere : Store solutions under argon to avoid oxidation of the allyl group .
- Lyophilization : Freeze-dry stock solutions in amber vials to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
